Feruloylputrescine

Description

Feruloylputrescine has been reported in Remusatia vivipara, Solanum tuberosum, and other organisms with data available.

structure given in first source

Structure

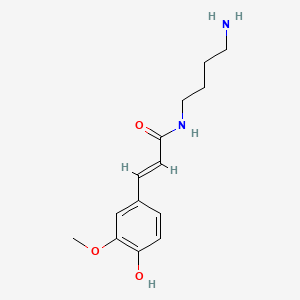

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVCMKSYKHYLD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904144 | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-13-3, 91000-11-2 | |

| Record name | Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Feruloylputrescine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine, a bioactive hydroxycinnamic acid amide (HCAA), is gaining increasing attention within the scientific community for its potential pharmacological properties. As a conjugate of the polyamine putrescine and the phenylpropanoid ferulic acid, this compound is implicated in a range of physiological processes in plants, including growth, development, and defense against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, details on its biosynthesis, and standardized protocols for its extraction and quantification.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often accumulating in response to environmental stimuli. The primary plant families and species known to contain this compound and its derivatives are summarized below.

Table 1: Quantitative Data of this compound and Related Compounds in Various Plant Sources

| Plant Family | Species | Plant Part | Compound | Concentration | Citation(s) |

| Rutaceae | Citrus paradisi (Grapefruit) | Leaves, Juice | This compound | Not Quantified | [1] |

| Rutaceae | Citrus sinensis (Orange) | Peel | This compound | Identified as a key bioactive compound | [2][3][4][5] |

| Poaceae | Zea mays (Maize) | Corn Bran Oil | Dithis compound (DFP) | 14 wt% | [6][7] |

| Poaceae | Zea mays (Maize) | Corn Bran Oil | p-Coumaroyl-feruloylputrescine (CFP) | 3 wt% | [6][7] |

| Poaceae | Oryza sativa (Rice) | Leaves | N-Feruloylputrescine | Accumulation induced by herbivore attack | [8] |

| Solanaceae | Nicotiana tabacum (Tobacco) | Callus Culture, Roots | This compound | Accumulation correlated with growth | [9][10][11] |

Biosynthesis and Regulation

The biosynthesis of this compound is intrinsically linked to the polyamine and phenylpropanoid pathways. The final and key enzymatic step is the conjugation of putrescine with feruloyl-CoA, a reaction catalyzed by putrescine hydroxycinnamoyltransferase (PHT) , a member of the BAHD acyltransferase family.[9][12][13]

The synthesis of the precursors is a multi-step process:

-

Putrescine Biosynthesis: Putrescine can be synthesized from either arginine via arginine decarboxylase (ADC) or from ornithine via ornithine decarboxylase (ODC).[14]

-

Feruloyl-CoA Biosynthesis: The phenylpropanoid pathway begins with phenylalanine and proceeds through several enzymatic steps to produce feruloyl-CoA.

The accumulation of this compound is often regulated by developmental cues and environmental stresses. For instance, in rice, its levels increase significantly in response to herbivore attacks, suggesting a role in plant defense.[8] This induction is often mediated by plant signaling molecules such as jasmonic acid.

References

- 1. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 2. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UF study shows orange peel extract may improve heart health - News [blogs.ifas.ufl.edu]

- 4. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]

- 5. Orange Peels May Hold Key to Better Cardiovascular Health, Scientists Say | Sci.News [sci.news]

- 6. Dithis compound and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxycinnamoyl-CoA:Putrescine Hydroxycinnamoyltransferase in Tobacco Cell Cultures with High and Low Levels of Caffeoylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxycinnamoyl-CoA:Putrescine Hydroxycinnamoyltransferase in Tobacco Cell Cultures with High and Low Levels of Caffeoylputrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changing root system architecture through inhibition of putrescine and feruloyl putrescine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and Properties of Putrescine Hydroxycinnamoyl Transferase from Tobacco (Nicotiana tabacum) Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Putrescine N-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 14. Spatial organization of putrescine synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological role of Feruloylputrescine in plant defense mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a diverse array of environmental threats, including pathogens and herbivores. At the heart of this system lies a vast arsenal of secondary metabolites. Among these, hydroxycinnamic acid amides (HCAAs), a class of phenolic compounds, have garnered significant attention for their crucial roles in plant immunity. Feruloylputrescine, an HCAA synthesized through the conjugation of ferulic acid and the polyamine putrescine, stands out as a key player in these defense responses. Its accumulation is a hallmark of the plant's response to various biotic stresses. This technical guide provides a comprehensive overview of the biosynthesis, multifaceted roles in defense, and the signaling pathways involving this compound, tailored for researchers and professionals in plant science and drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that integrates two major metabolic pathways: the polyamine biosynthetic pathway and the phenylpropanoid pathway.

The precursor, putrescine, is a diamine that is fundamental to various physiological processes in plants. It is synthesized via two primary routes originating from the amino acids arginine and ornithine.

-

Arginine Decarboxylase (ADC) Pathway : This is often the principal pathway for stress-induced putrescine accumulation.

-

Arginine is decarboxylated by Arginine Decarboxylase (ADC) to produce agmatine.

-

Agmatine is then converted to N-carbamoylputrescine by Agmatine Iminohydrolase (AIH) .

-

Finally, N-carbamoylputrescine Amidohydrolase (CPA) hydrolyzes N-carbamoylputrescine to yield putrescine.

-

-

Ornithine Decarboxylase (ODC) Pathway :

-

Ornithine is directly decarboxylated by Ornithine Decarboxylase (ODC) to form putrescine.

-

The second precursor, ferulic acid, is a derivative of cinnamic acid and is synthesized through the general phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) , a key regulatory enzyme. Subsequent hydroxylation and methylation steps lead to the formation of ferulic acid.

The final step in this compound biosynthesis is the conjugation of ferulic acid and putrescine. This reaction is catalyzed by a transferase enzyme, likely a member of the BAHD acyl-CoA transferase superfamily, which facilitates the formation of an amide bond between the two molecules.

Biological Roles in Plant Defense

This compound plays a multifaceted role in plant defense, acting through direct, indirect, and structural mechanisms.

Direct Defense Mechanisms

This compound exhibits direct antimicrobial and anti-herbivore properties. Its accumulation at the site of infection can inhibit the growth of pathogenic fungi and bacteria. Studies have shown that extracts containing HCAAs can be effective against a range of plant pathogens[1][2]. The phenolic structure of this compound is likely responsible for its toxicity to pathogens, possibly through membrane disruption or inhibition of essential enzymes. Furthermore, the accumulation of such compounds in plant tissues can deter feeding by herbivores due to their astringent or toxic nature.

Indirect Defense and Signaling

Beyond its direct toxic effects, this compound is a critical signaling molecule that helps to orchestrate a broader defense response.

-

Crosstalk with Phytohormone Pathways : The accumulation of putrescine, the precursor to this compound, is known to elicit responses that are dependent on the salicylic acid (SA) pathway.[3] SA is a key phytohormone in establishing local and systemic acquired resistance (SAR) to biotrophic and hemi-biotrophic pathogens.[3] The signaling cascade initiated by putrescine involves the production of reactive oxygen species (ROS), which acts as a secondary messenger to activate SA-dependent defense genes.[3] There is also evidence for crosstalk with the jasmonic acid (JA) and ethylene (ET) pathways, which are typically associated with defense against necrotrophic pathogens and herbivores.[4][5][6]

-

MAPK Cascade Involvement : The biosynthesis of putrescine is regulated by mitogen-activated protein kinase (MAPK) cascades. Specifically, Arabidopsis MPK3 and MPK6 have been shown to positively regulate the expression of ADC genes, leading to increased putrescine levels and enhanced resistance to bacterial pathogens.[7] This indicates that this compound synthesis is integrated into the primary immune signaling networks of the plant cell.

Structural Defense: Cell Wall Reinforcement

A crucial role of this compound and its precursor, ferulic acid, is in the reinforcement of the plant cell wall, which forms the first physical barrier against pathogen invasion. Ferulic acid can be ester-linked to arabinoxylans in the cell wall.[8][9] These ferulate moieties can then undergo oxidative coupling to form diferulate bridges, cross-linking polysaccharide chains and strengthening the cell wall matrix.[9] More importantly, ferulic acid serves as a nucleation site for lignification, the process of depositing lignin into the cell wall.[8][10] By being incorporated into this process, this compound can contribute to the formation of a highly cross-linked, rigid, and indigestible barrier that is resistant to degradation by microbial enzymes.[9][11] This lignification is a key component of induced structural defense in response to pathogen attack.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a dynamic process, with levels increasing significantly in response to biotic stress. The following table summarizes quantitative data from various studies.

| Plant Species | Stressor/Elicitor | Tissue | Analyte | Basal Level | Induced Level | Fold Change | Reference |

| Nicotiana attenuata | Herbivory (Manduca sexta) | Local Leaves | Caffeoylputrescine | ~1 nmol/g FW | >100 nmol/g FW | >100 | [Source Text] |

| Oryza sativa | Chewing Herbivore | Leaves | This compound | Not Detected | Strong Accumulation | N/A | [Source Text] |

| Arabidopsis thaliana | Alternaria brassicicola | Rosette Leaves | Phenolamides | Low | Strong Accumulation | N/A | [Source Text] |

| Citrus species | General observation | Leaves, Juice | This compound | Present | - | - | [Source Text] |

| Nicotiana tabacum | Callus Culture | Callus Tissue | This compound | - | Identified | N/A | [Source Text] |

Note: Direct quantitative comparisons are often challenging due to variations in experimental conditions, analytical methods, and reporting units. "Strong Accumulation" indicates that the compound was significantly induced from low or undetectable basal levels.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Lyophilize (freeze-dry) the tissue to a constant weight. c. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. Store the powder at -80°C until extraction.

2. Extraction: a. Weigh approximately 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube. b. Add 1.5 mL of 80% methanol (v/v) in water. c. Vortex thoroughly to mix. d. Sonicate the sample for 15 minutes in a sonication bath. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Repeat the extraction (steps b-f) on the pellet one more time to ensure complete extraction. h. Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-DAD Analysis: a. Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] c. Mobile Phase A: Water with 0.1% formic acid.[12] d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution:

- 0-5 min: 5% B

- 5-25 min: Linear gradient from 5% to 95% B

- 25-30 min: 95% B

- 30-31 min: Linear gradient from 95% to 5% B

- 31-35 min: 5% B (re-equilibration) f. Flow Rate: 1.0 mL/min. g. Injection Volume: 10-20 µL. h. Column Temperature: 30-40°C. i. Detection: Monitor at ~320 nm, which is the characteristic absorbance maximum for ferulic acid derivatives. Collect full spectra (e.g., 200-400 nm) to confirm peak identity.[12]

4. Quantification: a. Prepare a standard curve using a pure this compound standard of known concentrations. b. Integrate the peak area corresponding to this compound in the samples. c. Calculate the concentration in the samples by interpolating from the standard curve. Express results as µg/g or nmol/g of dry weight.

Gene Expression Analysis of Biosynthetic Genes (ADC, PAL) by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis.

1. RNA Extraction: a. Use a commercial plant RNA extraction kit or a CTAB-based protocol suitable for your plant species, starting with ~100 mg of frozen, powdered tissue.[13] b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and integrity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[14]

3. Primer Design: a. Design gene-specific primers for your target genes (e.g., ADC2, PAL1) and at least two stable reference genes (e.g., Actin, Ubiquitin, EF1α). b. Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp. c. Verify primer specificity using NCBI Primer-BLAST.

4. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.[15] b. Perform the qRT-PCR on a real-time PCR cycler with a typical program:

- Initial denaturation: 95°C for 5-10 min.

- 40 cycles of:

- Denaturation: 95°C for 15 s.

- Annealing/Extension: 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[13]

5. Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Normalize the Cq values of the target genes to the geometric mean of the reference genes' Cq values (ΔCq = Cq_target - Cq_reference). c. Calculate the relative expression levels using the 2-ΔΔCq method, comparing stressed samples to a control or mock-treated sample.

Conclusion and Future Perspectives

This compound is a vital component of the plant's induced defense system. Its roles as a direct antimicrobial agent, a signaling molecule integrated with major defense hormone pathways, and a structural component for cell wall fortification highlight its importance in plant immunity.

For drug development professionals, understanding the biosynthesis and action of such compounds can open new avenues. This compound and related HCAAs represent a class of natural products with potential antimicrobial activity that could be explored for novel therapeutic applications. Furthermore, the enzymes in its biosynthetic pathway, such as ADC and PAL, are potential targets for developing new agrochemicals that could modulate plant defense responses.

Future research should focus on identifying the specific receptors and transporters for this compound to fully elucidate its signaling cascade. A deeper understanding of the regulatory network controlling its biosynthesis will be crucial for genetically engineering crops with enhanced resistance to pathogens. Finally, exploring the diversity and activity of HCAAs across the plant kingdom could lead to the discovery of new bioactive molecules with applications in agriculture and medicine.

References

- 1. Study the Effect of Some Citrus Peel Extracts Against Plant Pathogenic Fungi [accscience.com]

- 2. THE USE OF PLANTS TO PROTECT PLANTS AND FOOD AGAINST FUNGAL PATHOGENS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Putrescine elicits ROS-dependent activation of the salicylic acid pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytohormone signaling and crosstalk in regulating drought stress response in plants [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Signaling and Crosstalk amongst Phytohormones under Biotic and Abiotic Stresses: Insights and Mechanisms [imrpress.com]

- 7. Putrescine regulating by stress-responsive MAPK cascade contributes to bacterial pathogen defense in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in cell walls lignification, feruloylation and p-coumaroylation throughout maize internode development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Changes in cell walls lignification, feruloylation and p-coumaroylation throughout maize internode development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell wall remodeling under salt stress: Insights into changes in polysaccharides, feruloylation, lignification, and phenolic metabolism in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Biochemical Characterization and Differential Expression of PAL Genes Associated With “Translocated” Peach/Plum Graft-Incompatibility [frontiersin.org]

- 14. Frontiers | Genome-wide identification and expression analyses of phenylalanine ammonia-lyase gene family members from tomato (Solanum lycopersicum) reveal their role in root-knot nematode infection [frontiersin.org]

- 15. Expression profiling of the phenylalanine ammonia-lyase (PAL) gene family in ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Feruloylputrescine

An In-depth Technical Guide to Feruloylputrescine

Introduction

This compound, a naturally occurring phenolamide, has garnered significant attention in the scientific community for its diverse biological activities and potential therapeutic applications. This hydroxycinnamic acid amide is synthesized in various plant species and plays a crucial role in their growth, development, and defense mechanisms against environmental stressors.[][2] In recent years, research has also shed light on its potential benefits for human health, particularly in the context of cardiovascular disease.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological functions of this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and pharmacology of this promising natural compound.

Chemical Structure and Properties

This compound is characterized by a ferulic acid moiety linked to a putrescine backbone through an amide bond.[5] Its systematic IUPAC name is (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.[6]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source(s) |

| CAS Number | 501-13-3 | [5][7] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [5][6] |

| Molecular Weight | 264.32 g/mol | [5][6] |

| IUPAC Name | (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | [6] |

| SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | [][5] |

| InChI Key | SFUVCMKSYKHYLD-FNORWQNLSA-N | [][5] |

| Appearance | Yellow Solid | [] |

| Melting Point | ~120-130°C | [5] |

| Boiling Point | 511.5°C at 760 mmHg | [] |

| Density | 1.156 g/cm³ | [] |

| Solubility | High solubility in polar solvents (e.g., water, methanol, DMSO); low solubility in non-polar solvents.[5] | [5] |

Natural Occurrence and Biosynthesis

This compound is widely distributed in the plant kingdom. It has been identified in the leaves and juice of grapefruit (Citrus paradisi) and other citrus species.[][8] It is also found in organisms such as Solanum tuberosum (potato) and Ananas comosus (pineapple).[6][9]

The biosynthesis of this compound involves the conjugation of ferulic acid and putrescine. Putrescine, a diamine, is synthesized from the amino acid L-arginine through two primary pathways in plants.[2][10]

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities that are of interest to researchers in agriculture and medicine.

-

In Plants: It plays a significant role in plant growth and development, including root system formation.[2][7] It also contributes to the plant's defense response against pathogens and environmental stress due to its antioxidant and antimicrobial properties.[]

-

In Humans: A notable pharmacological effect of this compound is its ability to inhibit the production of trimethylamine (TMA) and its subsequent oxidation to trimethylamine N-oxide (TMAO).[3] Elevated levels of TMAO are associated with an increased risk of cardiovascular diseases.[11] this compound exerts this effect by suppressing the cntA/B enzyme, which is involved in TMA production by gut microbiota.[3]

Experimental Protocols

The study of this compound involves various experimental procedures, from its extraction and synthesis to its biological evaluation.

Extraction and Isolation

A general protocol for the extraction of this compound from plant material, such as orange peel, is as follows:

-

Sample Preparation: Fresh plant material is washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, such as a mixture of methanol and water.[11] This process can be repeated multiple times to ensure maximum yield.

-

Fractionation: The crude extract can be further fractionated using solvents of varying polarities (e.g., ethyl acetate) to separate compounds based on their hydrophilicity.[11]

-

Purification: The fraction containing this compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Identification: The purified compound is identified and characterized using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Chemical Synthesis

This compound can be synthesized in the laboratory by coupling ferulic acid with putrescine.[5] This typically involves an amide bond formation reaction, which may be carried out under acidic or basic conditions. The reaction parameters, including temperature, pH, and reaction time, are optimized to maximize the yield and purity of the final product.[5]

In Vitro and In Vivo Assays for Biological Activity

The biological activity of this compound, particularly its effect on TMA and TMAO production, can be assessed using the following experimental workflow:

Conclusion

This compound is a multifaceted natural compound with significant implications for both plant biology and human health. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a compelling subject for further research. The potential of this compound to mitigate cardiovascular disease risk by modulating gut microbial metabolism highlights a promising avenue for the development of novel therapeutics and functional foods. Future studies should continue to explore the full spectrum of its pharmacological effects and elucidate the precise molecular mechanisms underlying its bioactivity.

References

- 2. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]

- 5. Buy this compound (EVT-335055) | 501-13-3 [evitachem.com]

- 6. This compound | C14H20N2O3 | CID 5281796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 501-13-3 [m.chemicalbook.com]

- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 9. feruloyl putrescine, 501-13-3 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Feruloylputrescine: A Technical Guide to its Function in Plant Growth and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloylputrescine, a hydroxycinnamic acid amide (HCAA), is emerging as a significant metabolite in plant physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant growth, development, and, most notably, in response to environmental stressors. This document details its biosynthesis, summarizes its physiological functions, presents available data on its accumulation, and provides detailed experimental protocols for its analysis. Furthermore, it visualizes the key biosynthetic and signaling pathways to facilitate a deeper understanding of its regulatory networks.

Introduction

This compound is a secondary metabolite synthesized by plants, belonging to the class of hydroxycinnamic acid amides (HCAAs). It is formed through the conjugation of the polyamine putrescine and the phenylpropanoid ferulic acid. Polyamines are crucial for various developmental processes, while phenylpropanoids are key components of plant defense mechanisms. The covalent linkage of these two molecules suggests a synergistic role for this compound in both development and stress adaptation. While its precise functions are still under investigation, evidence points towards a significant role in plant defense against biotic and abiotic stresses.

Biosynthesis of this compound

The biosynthesis of this compound is an intersection of the polyamine and phenylpropanoid pathways.

Putrescine Biosynthesis: Putrescine, a diamine, is synthesized in plants primarily through two routes:

-

Arginine Decarboxylase (ADC) Pathway: L-arginine is decarboxylated to agmatine, which is then converted to N-carbamoylputrescine and subsequently to putrescine.

-

Ornithine Decarboxylase (ODC) Pathway: L-ornithine is directly decarboxylated to form putrescine.

Ferulic Acid Biosynthesis: Ferulic acid is a derivative of cinnamic acid, which is synthesized from L-phenylalanine via the phenylpropanoid pathway. The key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Conjugation: The final step in this compound synthesis is the transfer of the feruloyl group from feruloyl-CoA to putrescine. This reaction is catalyzed by a putrescine hydroxycinnamoyl transferase (PHT) .

Function in Plant Growth and Development

The role of this compound in normal plant growth and development is not yet fully elucidated, with some conflicting reports in the literature.

-

Cell Division and Differentiation: Early studies in tobacco callus cultures suggested a correlation between the accumulation of this compound and cell division. However, subsequent research using inhibitors of its biosynthetic pathway indicated that it might not be directly essential for callus growth and floral bud formation.

-

Root Architecture: There is evidence that the accumulation of putrescine and its conjugates, including this compound, can influence root system architecture. Inhibition of putrescine biosynthesis has been shown to promote the formation of a dominant "tap" root in tobacco, suggesting that this compound may be involved in regulating lateral root development.

Role in Plant Stress Responses

A more defined role for this compound is emerging in the context of plant responses to environmental stresses, particularly biotic stresses.

-

Defense against Herbivores: Several studies have documented a significant accumulation of this compound and other HCAAs in plants following insect herbivory. This suggests a role in direct or indirect defense mechanisms, potentially by making the plant tissue less palatable or by acting as signaling molecules.

-

Pathogen Defense: Accumulation of this compound has also been observed in response to pathogen attack. It is hypothesized that these compounds can be cross-linked into the cell wall, reinforcing it against enzymatic degradation by pathogens and creating a physical barrier to infection.

Qualitative Data on this compound Accumulation

While precise quantitative data across a wide range of species and conditions is limited, the following table summarizes the qualitative changes in this compound levels observed in various studies.

| Plant Species | Stress/Condition | Tissue | Observed Change in this compound Level |

| Nicotiana tabacum (Tobacco) | Callus culture | Callus | Increased |

| Oryza sativa (Rice) | Herbivory (chewing and sucking insects) | Leaves | Strongly accumulated |

| Nicotiana attenuata | Herbivore attack | Local and systemic tissues | Dramatically increased |

| Arabidopsis thaliana | Alternaria brassicicola challenge | Rosette leaves | Accumulated |

| Citrus spp. | Normal growth | Leaves and juice | Present |

Proposed Signaling Pathway in Plant Defense

While a specific signaling pathway for this compound has not been fully elucidated, based on the known signaling roles of its precursors and the context of its accumulation, a putative pathway can be proposed.

Stress signals, such as those generated by herbivory or pathogen attack, are known to activate the jasmonic acid (JA) signaling pathway. JA, in turn, can upregulate the expression of genes involved in the biosynthesis of both polyamines (e.g., ADC) and phenylpropanoids (e.g., PAL, 4CL). This coordinated upregulation would lead to the accumulation of putrescine and feruloyl-CoA, the substrates for this compound synthesis. The resulting this compound could then contribute to defense responses, such as cell wall reinforcement.

Experimental Protocols for Analysis

The analysis of this compound in plant tissues typically involves extraction, purification, and quantification using chromatographic techniques.

Experimental Workflow

Detailed Methodology

1. Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered tissue to remove water and record the dry weight.

2. Extraction:

-

Weigh approximately 100 mg of lyophilized tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol with 1% formic acid).

-

Vortex thoroughly to mix.

-

Sonciate the sample for 30 minutes in a water bath sonicator.

-

Shake on an orbital shaker at 4°C for 1 hour.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and pool the supernatants.

3. Purification (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove highly polar impurities.

-

Elute the this compound and other HCAAs with 1 mL of methanol.

-

Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

4. Quantification by HPLC-MS/MS:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would be:

-

0-2 min: 5% B

-

2-15 min: linear gradient to 95% B

-

15-18 min: hold at 95% B

-

18-18.1 min: linear gradient to 5% B

-

18.1-22 min: hold at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, the precursor ion would be the protonated molecule [M+H]+.

-

-

Quantification: Create a standard curve using a certified reference standard of this compound to quantify its concentration in the plant samples.

Conclusion and Future Perspectives

This compound is a fascinating metabolite at the crossroads of plant development and defense. While its accumulation is strongly correlated with stress responses, particularly to biotic threats, its precise functions and mechanisms of action are still being unraveled. The lack of extensive quantitative data remains a significant gap in the current literature. Future research should focus on:

-

Quantitative Profiling: Comprehensive studies to quantify this compound levels across a wider range of plant species, tissues, developmental stages, and stress conditions.

-

Elucidation of Signaling Pathways: Genetic and molecular studies to identify the specific receptors and downstream components of the this compound signaling cascade.

-

Functional Genomics: Characterization of the genes and enzymes involved in its biosynthesis and transport to understand its regulation and to enable its biotechnological manipulation for crop improvement.

A deeper understanding of this compound's role holds promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical and agrochemical applications.

Feruloylputrescine: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine, a naturally occurring polyamine conjugate, is emerging as a compound of significant interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. As a derivative of ferulic acid, a well-established antioxidant, this compound is garnering attention for its potential therapeutic applications in conditions associated with oxidative stress and inflammation. This document serves as an in-depth resource for researchers and professionals seeking to explore the therapeutic potential of this promising bioactive molecule.

Antioxidant Properties of this compound and Related Compounds

The antioxidant activity of this compound and its close structural analogs is attributed to the phenolic hydroxyl group in the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related polyamine conjugates provide valuable insights into its potential efficacy.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activities of N-p-coumaroyl-N'-feruloylputrescine (CFP), a compound structurally similar to this compound, as reported in a study by Choi et al. (2007). These values provide a strong indication of the potential radical scavenging capabilities of this compound.

| Compound | Assay | IC50 (µM) |

| N-p-coumaroyl-N'-feruloylputrescine | DPPH Radical Scavenging | Moderate Activity |

| N,N'-diferuloyl-putrescine (DFP) | DPPH Radical Scavenging | 38.46[1] |

| N,N'-dicoumaroyl-putrescine (DCP) | Hydroxyl Radical Scavenging | 120.55[1] |

| N,N'-diferuloyl-putrescine (DFP) | Superoxide Radical Scavenging | 291.62[1] |

Note: The data for CFP was described as "moderate" without a specific IC50 value in the cited study. The data for DFP and DCP are included for comparative purposes, highlighting the antioxidant potential within this class of compounds.

Anti-inflammatory Properties of this compound

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct quantitative data on the inhibition of inflammatory mediators by this compound is not yet widely available, research on related compounds and the known mechanisms of ferulic acid provide a strong theoretical framework. A recent study has highlighted the potential of this compound in reducing the risk of cardiovascular disease by inhibiting the enzyme responsible for trimethylamine (TMA) production, a metabolite linked to inflammation and atherosclerosis.[2]

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of many natural compounds, including those structurally related to this compound, involves the modulation of the following key signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a primary target for anti-inflammatory drug development.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a critical role in cellular responses to a variety of stimuli, including inflammatory signals. Modulation of MAPK phosphorylation can significantly impact the inflammatory cascade.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a wide range of antioxidant and cytoprotective genes, which can indirectly mitigate inflammation by reducing oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Protocol:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add a small volume of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the IC50 value for the inhibition of NO production.

-

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

-

Principle: This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released from LPS-stimulated macrophages, and assesses the inhibitory effect of the test compound.

-

Protocol:

-

Follow the same cell culture, pre-treatment, and stimulation steps as in the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production at different concentrations of this compound.

-

Signaling Pathway Analysis

1. NF-κB Activation Assay (Luciferase Reporter Assay)

-

Principle: This assay utilizes a cell line stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol:

-

Culture the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate media.

-

Seed the cells in a white, clear-bottom 96-well plate.

-

Pre-treat the cells with this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Determine the effect of this compound on NF-κB activation.

-

2. MAPK Phosphorylation Assay (Western Blotting)

-

Principle: This technique is used to detect and quantify the phosphorylation status of MAPK proteins (ERK, JNK, p38) as an indicator of their activation.

-

Protocol:

-

Culture cells (e.g., RAW 264.7) and treat them with this compound and a stimulant (e.g., LPS).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Normalize the phosphorylated protein levels to the total protein levels for each MAPK.

-

3. Nrf2 Nuclear Translocation Assay (Immunofluorescence)

-

Principle: This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation, which is a key step in its function.

-

Protocol:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against Nrf2.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cellular localization of Nrf2 using a fluorescence microscope.

-

Visualizations

Signaling Pathways

Caption: Key signaling pathways in inflammation and oxidative stress potentially modulated by this compound.

Experimental Workflows

Caption: General workflow for in vitro antioxidant capacity assessment.

References

A Comprehensive Technical Guide to Feruloylputrescine and its Derivatives in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Hydroxycinnamic Acid Amides

Feruloylputrescine is a naturally occurring phenolamide, specifically classified as a hydroxycinnamic acid amide (HCAA). It is formed through the conjugation of ferulic acid, a widespread phenolic acid, and putrescine, a biogenic polyamine.[1] This molecule and its derivatives represent a growing area of interest in pharmacognosy and drug development due to their diverse biological activities and presence in various medicinal and dietary plants.

Structurally, this compound combines the antioxidant properties of ferulic acid's phenolic ring with the biological functions of the putrescine backbone.[1] This unique combination underpins its role in plant defense mechanisms against pathogens and environmental stress.[1] In recent years, research has highlighted its potential therapeutic applications, ranging from cardiovascular health to anti-inflammatory and anticancer effects, largely stemming from the bioactivity of its constituent parts.[2][3][4] This guide provides an in-depth overview of the biosynthesis, occurrence, pharmacological activities, and experimental analysis of this compound and its key derivatives.

Chemical Structure:

-

IUPAC Name: (E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[5]

-

Molecular Formula: C₁₄H₂₀N₂O₃[5]

-

Molecular Weight: 264.32 g/mol [5]

Biosynthesis in Planta

The biosynthesis of this compound is a multi-step process involving two primary pathways: the phenylpropanoid pathway, which produces ferulic acid, and the polyamine biosynthetic pathway, which generates putrescine.

2.1 Putrescine Formation In higher plants, putrescine is the central molecule in the polyamine pathway and is primarily synthesized via two routes originating from the amino acids arginine or ornithine.[6]

-

Arginine Decarboxylase (ADC) Pathway: L-Arginine is decarboxylated by the enzyme arginine decarboxylase (ADC) to produce agmatine, which is then converted to putrescine. This is considered the main pathway in plants, particularly under stress conditions.

-

Ornithine Decarboxylase (ODC) Pathway: L-Ornithine, derived from L-Arginine by the action of arginase, is directly decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[7]

2.2 Ferulic Acid Formation Ferulic acid is synthesized through the phenylpropanoid pathway, starting from the amino acid L-Phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ultimately ferulic acid.

2.3 Conjugation The final step is the formation of an amide bond between the carboxyl group of ferulic acid (or its CoA-ester) and one of the primary amino groups of putrescine. This reaction is catalyzed by a transferase enzyme, such as a putrescine hydroxycinnamoyl transferase (PHT).

Caption: Biosynthesis of this compound in plants.

Occurrence and Quantitative Data

This compound and its derivatives are found in a variety of medicinal and food plants. Their concentrations can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.

| Compound | Plant Species | Plant Part | Concentration / Presence | Reference(s) |

| This compound | Citrus sinensis (Orange) | Peel | Identified as a key bioactive compound in polar fraction extracts. | [8],[3] |

| Citrus paradisi (Grapefruit) | Leaves, Juice | Isolated and identified. | [9],[10] | |

| Solanum tuberosum (Potato) | Tuber | Detected. | [5] | |

| Zea mays (Maize) | Teosinte | Detected but not quantified. | [11] | |

| Ananas comosus (Pineapple) | Fruit | Detected but not quantified. | [11] | |

| Salsola subaphylla | Whole Plant | Isolated as the alkaloid "Subaphylline". | [12] | |

| Nicotiana tabacum (Tobacco) | Callus Tissue | Isolated and identified. | [9] | |

| Dithis compound | Zea mays (Maize) | Corn Bran | 14 wt% in "Corn bran oil" extract. | [13] |

| Zea mays (Maize) | Corn Fiber | Detected at 3- to 8-fold lower levels than in bran. | [13] | |

| p-Coumaroyl-feruloylputrescine | Zea mays (Maize) | Corn Bran | 3 wt% in "Corn bran oil" extract. | [13] |

| p-Coumaroylputrescine | Oryza sativa (Rice) | Leaves | Accumulates in response to herbivore attack. | [6] |

| Caffeoylputrescine | Nicotiana attenuata | Tissues | Increases after herbivore attack. | [6] |

Pharmacological Activities and Signaling Pathways

The bioactivity of this compound and its derivatives is often linked to the combined properties of ferulic acid (antioxidant, anti-inflammatory) and polyamines (cell growth regulation).[2][14]

4.1 Cardiovascular Health: Inhibition of TMAO Production A significant recent finding is the role of this compound in cardiovascular health. Gut microbiota can metabolize dietary L-carnitine into trimethylamine (TMA). TMA is then absorbed and oxidized in the liver by the enzyme Flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of atherosclerosis.[8][15]

This compound, particularly from orange peel extract, has been shown to inhibit the bacterial enzyme complex cntA/B, which is responsible for the conversion of L-carnitine to TMA.[8] By suppressing this initial step, this compound effectively reduces the production of both TMA and the subsequent pro-atherosclerotic TMAO, independent of major shifts in gut microbiota composition.[3][8]

Caption: this compound inhibits the cntA/B enzyme, reducing TMA and TMAO production.

4.2 Antioxidant and Anti-inflammatory Activity The ferulic acid moiety is a potent free radical scavenger.[16] This intrinsic antioxidant activity is a cornerstone of the pharmacological effects of its derivatives. By neutralizing reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key factor in cellular aging and various chronic diseases.[16][17]

The anti-inflammatory effects of ferulic acid are linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, and modulation of PPARγ levels.[14] While these pathways have not been explicitly confirmed for this compound itself, they represent highly probable mechanisms of action that warrant further investigation.

4.3 Plant Defense and Growth Regulation In plants, HCAAs like this compound accumulate in response to biotic stresses, such as herbivore and pathogen attacks, suggesting a role as natural pesticides or defense signaling molecules.[6][13] They are also involved in plant development, where they can influence root system architecture.[12]

Experimental Protocols

This section details common methodologies for the extraction, purification, and analysis of this compound and its derivatives from plant matrices.

5.1 Extraction The choice of solvent is critical and depends on the polarity of the target compounds. This compound is soluble in polar solvents.[1]

-

Objective: To extract HCAAs from dried, ground plant material (e.g., orange peel, corn bran).

-

Protocol: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Dry the plant material (e.g., lyophilize or oven-dry at 40-50°C) and grind to a fine powder (e.g., 40-60 mesh).

-

Solvent Selection: Use polar solvents. Methylene chloride and ethanol have proven effective for extracting dithis compound and p-coumaroyl-feruloylputrescine from corn bran.[13] For this compound from orange peel, a polar fraction is obtained using solvents like aqueous ethanol or methanol.[8][18]

-

ASE Parameters:

-

Temperature: Elevated temperatures (e.g., 100-120°C) can significantly enhance extraction efficiency for certain derivatives.[13]

-

Pressure: Maintain high pressure (e.g., 1500 psi) to keep the solvent in a liquid state.

-

Cycles: Perform 2-3 static extraction cycles of 5-10 minutes each.

-

-

Concentration: Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to prevent thermal degradation.

-

Storage: Store the crude extract at -20°C or below in the dark.

-

5.2 Purification Purification is typically achieved using chromatographic techniques to isolate the compounds of interest from the complex crude extract.

-

Objective: To purify this compound from a crude plant extract.

-

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: Use a reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[19]

-

Mobile Phase: A gradient elution is typically required for good separation.

-

Gradient Program (Example):

-

0-10 min: 5% to 15% B

-

10-20 min: 15% to 20% B

-

20-52 min: 20% to 30% B

-

52-63 min: 30% to 80% B

-

Follow with a wash and re-equilibration step.[19]

-

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Detection: Use a Diode Array Detector (DAD) or UV detector. HCAAs show a characteristic UV absorbance maximum around 320 nm.[13]

-

Fraction Collection: Collect the fractions corresponding to the peak of interest for further analysis or bioassays.

-

5.3 Identification and Quantification Mass spectrometry coupled with liquid chromatography is the gold standard for unequivocal identification and accurate quantification.

-

Objective: To confirm the identity and measure the concentration of this compound.

-

Protocol: LC-MS/MS Analysis

-

LC System: Use the HPLC conditions described in section 5.2.

-

Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in positive ion mode.

-

Identification:

-

Full Scan (MS1): Identify the parent ion based on its mass-to-charge ratio (m/z). For this compound [M+H]⁺, this would be approximately 265.15.

-

Tandem MS (MS/MS): Fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides structural confirmation.

-

-

Quantification:

-

Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

-

Monitor specific precursor-to-product ion transitions for the analyte and an appropriate internal standard.

-

Generate a calibration curve using certified reference standards of this compound to calculate the concentration in the sample.

-

-

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and its derivatives are bioactive compounds with significant, yet underexplored, therapeutic potential. Their role in modulating the gut microbiome's metabolic output to improve cardiovascular health is a particularly promising avenue of research.[3][8] The inherent antioxidant and anti-inflammatory properties of the feruloyl moiety suggest broader applications in diseases with an oxidative stress etiology.[2][14]

Future research should focus on:

-

Comprehensive Profiling: Systematically screening a wider range of medicinal plants to identify novel derivatives and quantify their abundance.

-

Mechanism of Action: Moving beyond the activities of ferulic acid to elucidate the specific molecular targets and signaling pathways directly modulated by this compound and its conjugated forms.

-

Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to understand their behavior in vivo.

-

Clinical Validation: Designing and conducting human clinical trials to validate the therapeutic effects suggested by in vitro and in vivo preclinical studies, particularly for cardiovascular disease prevention.

By leveraging advanced analytical and biochemical techniques, the scientific community can continue to unlock the full potential of these fascinating natural products for the development of next-generation pharmaceuticals and nutraceuticals.

References

- 1. Buy this compound (EVT-335055) | 501-13-3 [evitachem.com]

- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C14H20N2O3 | CID 5281796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]

- 10. This compound: isolation and identification from citrus leaves and fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DietRx [cosylab.iiitd.edu.in]

- 12. This compound | 501-13-3 [m.chemicalbook.com]

- 13. Dithis compound and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phytochemical composition and in vitro antioxidant activities of Citrus sinensis peel extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of Feruloylputrescine from Orange Peel

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Feruloylputrescine is a naturally occurring hydroxycinnamic acid amide found in various plants, including citrus species. It is formed by the conjugation of ferulic acid and putrescine. Recent studies have highlighted the potential health benefits of this compound, particularly in cardiovascular health, making its efficient extraction and quantification from natural sources like orange peel a significant area of research. Orange peel, a major byproduct of the citrus industry, represents a rich and readily available source of this valuable bioactive compound.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from orange peel. The methodology is designed to be a robust starting point for researchers in natural product chemistry, pharmacology, and functional food development.

Data Presentation

While specific quantitative data for this compound yield from orange peel is not extensively reported in publicly available literature, the following table summarizes typical yields of total phenolic compounds (TPC) from orange peel under various extraction conditions. The yield of this compound will be a fraction of the TPC and must be determined experimentally using the protocol below.

| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid-to-Solvent Ratio (g/mL) | Total Phenolic Content (mg GAE/g DW) | Reference |

| Maceration | 70% Ethanol | 25 | 120 | 1:20 | 25.4 | General protocol |

| Ultrasound-Assisted | 50% Ethanol | 40 | 30 | 1:25 | 34.71 | [1][2] |

| Maceration | 80% Methanol | 25 | 180 | 1:15 | 28.2 | General protocol |

GAE: Gallic Acid Equivalents; DW: Dry Weight. The data presented are representative and may vary depending on the orange variety, ripeness, and specific experimental conditions.

Experimental Protocols

This section outlines the detailed methodology for the extraction, purification, and quantification of this compound from orange peel.

Sample Preparation

-

Sourcing: Obtain fresh orange peels from a consistent and documented source.

-

Washing: Thoroughly wash the peels with deionized water to remove any surface contaminants.

-

Drying: Dry the peels at 40-50°C in a hot air oven until a constant weight is achieved to prevent enzymatic degradation.

-

Grinding: Grind the dried peels into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

-

Storage: Store the powdered orange peel in an airtight container at -20°C in the dark to preserve the chemical integrity of the bioactive compounds.

Extraction of this compound

This protocol is based on the principle of solid-liquid extraction using a polar solvent, which is suitable for extracting hydroxycinnamic acid amides like this compound.

-

Solvent Preparation: Prepare a 70% (v/v) aqueous ethanol solution.

-

Extraction:

-

Weigh 10 g of the dried orange peel powder into a 250 mL Erlenmeyer flask.

-

Add 200 mL of the 70% ethanol solvent (a 1:20 solid-to-solvent ratio).

-

Seal the flask and place it in an ultrasonic bath.

-

Sonicate for 30 minutes at 40°C.

-

After sonication, continue maceration by stirring on a magnetic stirrer for 2 hours at room temperature, protected from light.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper under vacuum.

-

Collect the filtrate (the crude extract).

-

Re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.

-

Combine the filtrates from both extractions.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for the purification step.

-

Purification by Solid-Phase Extraction (SPE)

This step is crucial for removing interfering compounds from the crude extract to obtain a cleaner sample for HPLC analysis. A reversed-phase C18 sorbent is recommended.

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Reconstitute a known amount of the dried crude extract (or a known volume of the concentrated aqueous extract) in deionized water to a final concentration of approximately 1-5 mg/mL.

-

Load 2 mL of the reconstituted extract onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove highly polar impurities such as sugars and organic acids.

-

-

Elution:

-

Elute the this compound and other phenolic compounds from the cartridge using 5 mL of methanol.

-

Collect the methanolic eluate.

-

-

Final Preparation:

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the final sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is suitable for the quantification of this compound.

-

Instrumentation: HPLC system with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 50 50 30 5 95 35 5 95 | 40 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 320 nm (characteristic for ferulic acid and its derivatives)

-

Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the orange peel extract can be calculated based on the peak area and the calibration curve.

Mandatory Visualization

References

Application Notes and Protocols for the Analytical Determination of Feruloylputrescine in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the detection and quantification of feruloylputrescine in plant tissues. The information is curated for professionals in research and drug development who require robust and reliable analytical techniques.

Application Notes

This compound, a hydroxycinnamic acid amide, is a secondary metabolite found in a variety of plants, including citrus species. It is formed through the conjugation of ferulic acid and the polyamine putrescine. Emerging research has highlighted its potential biological activities, making its accurate quantification in plant tissues a critical aspect of phytochemical analysis and natural product-based drug discovery.

The analytical methods of choice for the determination of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS). The selection of the appropriate method depends on the research goals, the complexity of the plant matrix, and the required level of sensitivity.

Key Considerations for Analysis:

-

Sample Preparation: The extraction of this compound from plant tissues is a critical step. A common approach involves the use of polar solvents such as methanol or ethanol, often acidified with formic or acetic acid to improve the extraction efficiency of phenolic compounds. Homogenization and sonication are typically employed to ensure complete extraction. A cleanup step, such as solid-phase extraction (SPE), may be necessary for complex matrices to remove interfering compounds.

-

Chromatographic Separation: Reversed-phase HPLC using a C18 column is the standard for separating this compound from other metabolites in the plant extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol allows for the effective separation of compounds with varying polarities.

-

Detection and Quantification: For quantitative analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity. This technique involves monitoring specific precursor-to-product ion transitions for this compound, which minimizes matrix interference and allows for accurate quantification even at low concentrations.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound from Plant Tissues

This protocol outlines a general procedure for the extraction of this compound from fresh or lyophilized plant material.

Materials:

-

Fresh or lyophilized plant tissue (e.g., leaves, peel)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction Solvent: 80% Methanol with 0.1% Formic Acid

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Homogenization:

-

For fresh tissue, weigh approximately 100 mg and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

For lyophilized tissue, weigh approximately 20 mg of the dried powder.

-

-

Extraction:

-

Transfer the powdered sample to a microcentrifuge tube.

-

Add 1 mL of pre-chilled Extraction Solvent.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

-

Centrifugation:

-

Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

-

-

Filtration:

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

Storage:

-

Store the extracts at -20°C until LC-MS/MS analysis.

-

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a starting point for the development of a quantitative LC-MS/MS method. Note: The MRM transitions and collision energies provided are proposed based on the known fragmentation of similar compounds and require empirical optimization on the specific instrument being used.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5-95% B (linear gradient)

-

15-18 min: 95% B (hold)

-

18-18.1 min: 95-5% B (linear gradient)

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters (Proposed and Requiring Optimization):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Gas Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

-

Analyte: this compound

-

Precursor Ion (m/z): 265.16

-

Product Ion 1 (Quantifier): 177.05 (Proposed)

-

Product Ion 2 (Qualifier): 135.04 (Proposed)

-